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Compound of Interest

Compound Name: Sequosempervirin D

Cat. No.: B602808 Get Quote

Disclaimer: Initial searches for "Sequosempervirin D" did not yield any published total

synthesis strategies. It is possible that this is an incorrect name or a yet-to-be-synthesized

natural product. Therefore, this document provides a detailed overview of the total synthesis of

(-)-Flueggenine D, a complex dimeric Securinega alkaloid, as a representative example of a

comprehensive synthetic strategy. The following data and protocols are based on the first total

synthesis of (-)-Flueggenine D as reported in the chemical literature.[1][2][3]

Introduction
Flueggenine D is a dimeric Securinega alkaloid that exhibits interesting biological activities,

including anti-HIV properties.[2] Its complex architecture, featuring a C(α)–C(δ′) linkage

between two monomeric units, has made it a challenging target for total synthesis. This

document outlines a successful total synthesis strategy that hinges on a key Stille cross-

coupling reaction to form the dimeric linkage, followed by a stereoselective conjugate

reduction.[1][2]

Retrosynthetic Analysis
The retrosynthetic strategy for (-)-Flueggenine D is centered on the disconnection of the key

C(α)–C(δ′) bond, which simplifies the complex dimer into two monomeric fragments. This

disconnection leads to a vinyl iodide and a vinyl stannane, which can be coupled using a Stille

reaction.
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Caption: Retrosynthetic analysis of (-)-Flueggenine D.

Key Synthetic Steps and Yields
The forward synthesis involves the preparation of the two key monomeric fragments, their

subsequent coupling via a Stille reaction, and final elaborations to complete the synthesis of

(-)-Flueggenine D.
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Step Reactants
Reagents and
Conditions

Product Yield (%)

Fragment 1

Synthesis

Iodobutenolide

Formation
Enone

1. Lithium

phenylacetylide,

2. NIS, Silica gel

α-Iodobutenolide 54 (3 steps)

Fragment 2

Synthesis

α-Iodination of

Enone
Enone I2, Pyridine α-Iodoenone 94

Stannylation α-Iodoenone
(Bu3Sn)2,

Pd(PPh3)4 (cat.)
Vinyl Stannane 99

Dimerization and

Final Steps

Stille Cross-

Coupling

α-

Iodobutenolide,

Vinyl Stannane

Pd(PPh3)4 (cat.),

CuI
Dimeric Enone 76

Stereoselective

Conjugate

Reduction

Dimeric Enone H2, Pd/C Reduced Dimer -

Final Conversion Reduced Dimer
1. MsCl, Et3N; 2.

TFA; 3. K2CO3

(-)-Flueggenine

D
51 (3 steps)

Note: Yields are as reported in the literature and may vary.[1][4]

Experimental Protocols
Synthesis of α-Iodobutenolide (Fragment 1)

To a solution of the starting enone in THF at -78 °C is added a solution of lithium

phenylacetylide (generated in situ from phenoxy dichloroethene and n-BuLi).
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The reaction is stirred for 1 hour at -78 °C and then quenched with saturated aqueous

NH4Cl.

The crude propargyl alcohol is extracted with ethyl acetate and concentrated.

The residue is dissolved in acetone, and N-iodosuccinimide (NIS) is added. The mixture is

stirred at room temperature.

Silica gel is added to the reaction mixture, and stirring is continued until the reaction is

complete (monitored by TLC).

The mixture is filtered, and the filtrate is concentrated. The crude product is purified by

column chromatography to afford the α-iodobutenolide.[4]

Synthesis of Vinyl Stannane (Fragment 2)

To a solution of the corresponding enone in pyridine is added iodine. The mixture is stirred at

room temperature until the starting material is consumed.

The reaction is quenched with aqueous Na2S2O3 and extracted with ethyl acetate. The

organic layer is washed with brine, dried over Na2SO4, and concentrated to give the α-

iodoenone.[4]

A solution of the α-iodoenone, bis(tributyltin), and Pd(PPh3)4 in toluene is heated to reflux.

After completion of the reaction (TLC), the mixture is cooled to room temperature and

concentrated.

The residue is purified by column chromatography to yield the vinyl stannane.[4]

Stille Cross-Coupling

To a solution of the α-iodobutenolide and the vinyl stannane in DMF are added Pd(PPh3)4

and CuI.

The reaction mixture is heated at 60 °C under an inert atmosphere.
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Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with

aqueous KF and brine.

The organic layer is dried over Na2SO4, concentrated, and the residue is purified by column

chromatography to give the dimeric enone.[1]

Synthetic Pathway Visualization
The following diagram illustrates the key bond formation in the total synthesis of (-)-

Flueggenine D.
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Caption: Key transformations in the total synthesis of (-)-Flueggenine D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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